molecular formula C10H12ClNO B066726 1-(2-Amino-5-ethylphenyl)-2-chloro-ethanone CAS No. 164788-90-3

1-(2-Amino-5-ethylphenyl)-2-chloro-ethanone

Cat. No. B066726
M. Wt: 197.66 g/mol
InChI Key: YSOBUXDYZIUMAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Amino-5-ethylphenyl)-2-chloro-ethanone, also known as AKE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. AKE is a derivative of acetophenone, and its synthesis method involves the reaction of 2-amino-5-ethylphenylacetic acid with thionyl chloride, followed by the reaction with acetyl chloride. In

Mechanism Of Action

The exact mechanism of action of 1-(2-Amino-5-ethylphenyl)-2-chloro-ethanone is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. 1-(2-Amino-5-ethylphenyl)-2-chloro-ethanone has been shown to inhibit the production of pro-inflammatory cytokines by inhibiting the activity of NF-κB, a transcription factor that plays a key role in the immune response. 1-(2-Amino-5-ethylphenyl)-2-chloro-ethanone has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.

Biochemical And Physiological Effects

1-(2-Amino-5-ethylphenyl)-2-chloro-ethanone has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-(2-Amino-5-ethylphenyl)-2-chloro-ethanone can inhibit the production of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6. 1-(2-Amino-5-ethylphenyl)-2-chloro-ethanone has also been shown to induce apoptosis in cancer cells, including breast cancer cells and leukemia cells. In vivo studies have shown that 1-(2-Amino-5-ethylphenyl)-2-chloro-ethanone can reduce inflammation and oxidative stress in animal models of inflammatory diseases.

Advantages And Limitations For Lab Experiments

1-(2-Amino-5-ethylphenyl)-2-chloro-ethanone has several advantages for lab experiments, including its relatively simple synthesis method and its ability to inhibit the production of pro-inflammatory cytokines and induce apoptosis in cancer cells. However, there are also limitations to using 1-(2-Amino-5-ethylphenyl)-2-chloro-ethanone in lab experiments, including its limited solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for research on 1-(2-Amino-5-ethylphenyl)-2-chloro-ethanone. One area of research could be the development of more potent and selective 1-(2-Amino-5-ethylphenyl)-2-chloro-ethanone analogs for use as anti-inflammatory and anti-cancer agents. Another area of research could be the investigation of the potential neuroprotective effects of 1-(2-Amino-5-ethylphenyl)-2-chloro-ethanone, as it has been shown to have antioxidant properties. Additionally, the mechanisms of action of 1-(2-Amino-5-ethylphenyl)-2-chloro-ethanone could be further elucidated through studies on its interactions with enzymes and signaling pathways.

Synthesis Methods

The synthesis of 1-(2-Amino-5-ethylphenyl)-2-chloro-ethanone involves the reaction of 2-amino-5-ethylphenylacetic acid with thionyl chloride, followed by the reaction with acetyl chloride. The resulting product is a yellow crystalline solid with a melting point of 84-86°C. The yield of 1-(2-Amino-5-ethylphenyl)-2-chloro-ethanone is typically around 50%, and the purity can be increased through recrystallization.

Scientific Research Applications

1-(2-Amino-5-ethylphenyl)-2-chloro-ethanone has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, 1-(2-Amino-5-ethylphenyl)-2-chloro-ethanone has been investigated as a potential anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines. 1-(2-Amino-5-ethylphenyl)-2-chloro-ethanone has also been studied for its potential as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells.

properties

CAS RN

164788-90-3

Product Name

1-(2-Amino-5-ethylphenyl)-2-chloro-ethanone

Molecular Formula

C10H12ClNO

Molecular Weight

197.66 g/mol

IUPAC Name

1-(2-amino-5-ethylphenyl)-2-chloroethanone

InChI

InChI=1S/C10H12ClNO/c1-2-7-3-4-9(12)8(5-7)10(13)6-11/h3-5H,2,6,12H2,1H3

InChI Key

YSOBUXDYZIUMAM-UHFFFAOYSA-N

SMILES

CCC1=CC(=C(C=C1)N)C(=O)CCl

Canonical SMILES

CCC1=CC(=C(C=C1)N)C(=O)CCl

synonyms

Ethanone, 1-(2-amino-5-ethylphenyl)-2-chloro- (9CI)

Origin of Product

United States

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